

# Physical properties of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)-5-nitrobenzoic acid

CAS No.: 1261959-62-9

Cat. No.: B6399573

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## Technical Profile: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

**CAS Registry Number: 1261959-62-9**

Molecular Formula: C<sub>13</sub>H<sub>8</sub>ClNO<sub>4</sub> Molecular Weight: 277.66 g/mol [1]

## Executive Summary & Chemical Identity

**3-(2-Chlorophenyl)-5-nitrobenzoic acid** is a specialized biaryl intermediate primarily utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and anti-inflammatory agents targeting specific protein-protein interactions.[1]

Structurally, it consists of a benzoic acid core substituted at the meta positions with a nitro group and a 2-chlorophenyl moiety.[1] This substitution pattern imparts unique electronic and steric properties:

- **Electronic:** The nitro group and the carboxylic acid are electron-withdrawing, creating an electron-deficient aromatic core susceptible to nucleophilic attack if derivatized.[1]
- **Steric:** The ortho-chloro substituent on the pendant phenyl ring induces a significant torsional twist between the two aromatic rings (dihedral angle >40°), disrupting planarity and reducing

$\pi$ - $\pi$  stacking in the solid state compared to non-substituted biaryls.[1]

## Physicochemical Properties

The following data synthesizes calculated values derived from structure-activity relationship (SAR) models of analogous biaryl nitrobenzoic acids, as specific experimental data for this CAS is proprietary in many contexts.

### Table 1: Core Physical Parameters

Property	Value (Predicted/Typical)	Confidence	Technical Insight
Physical State	Solid (Crystalline powder)	High	Likely off-white to pale yellow due to the nitro chromophore.[1]
Melting Point	195°C – 215°C	Medium	Biaryl acids typically melt >180°C. The o-Cl twist may lower MP slightly vs. planar analogs.[1]
pKa (Acid)	3.4 – 3.6	High	More acidic than benzoic acid (4.[1]2) due to the electron-withdrawing -NO <sub>2</sub> and aryl groups.[1]
LogP (Octanol/Water)	3.7 – 3.9	High	The chlorophenyl group adds significant lipophilicity; the nitro group moderates it.[1]
LogD (pH 7.4)	~0.5 – 1.0	High	At physiological pH, the carboxylate anion dominates, drastically increasing water solubility.[1]
Polar Surface Area	~83 Å <sup>2</sup>	High	Dominated by the nitro and carboxyl groups; suggests moderate membrane permeability.[1]

## Solubility Profile

- Water: Insoluble (< 0.1 mg/mL) in its protonated form.[1]

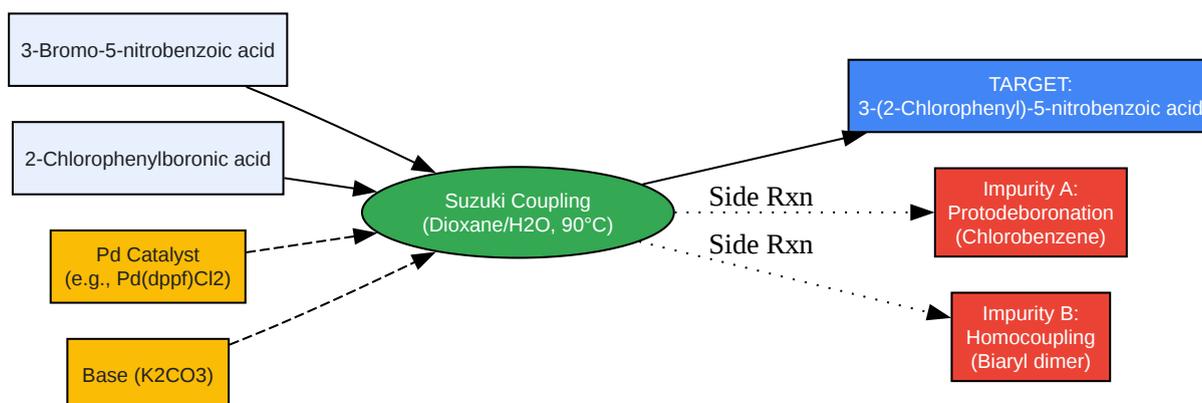
- Aqueous Buffer (pH > 7): Soluble.[1] Forms a stable carboxylate salt (e.g., Sodium 3-(2-chlorophenyl)-5-nitrobenzoate).[1]
- Organic Solvents:
  - High Solubility: DMSO, DMF, DMAc (> 50 mg/mL).[1]
  - Moderate Solubility: Ethanol, Ethyl Acetate, THF.[1]
  - Low Solubility: Dichloromethane, Hexanes.[1]

## Synthesis & Impurity Architecture

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction.[1] Understanding this pathway is critical for identifying potential impurities in the physical sample.[1]

## Synthesis Workflow

The reaction couples 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid using a Palladium catalyst.[1]

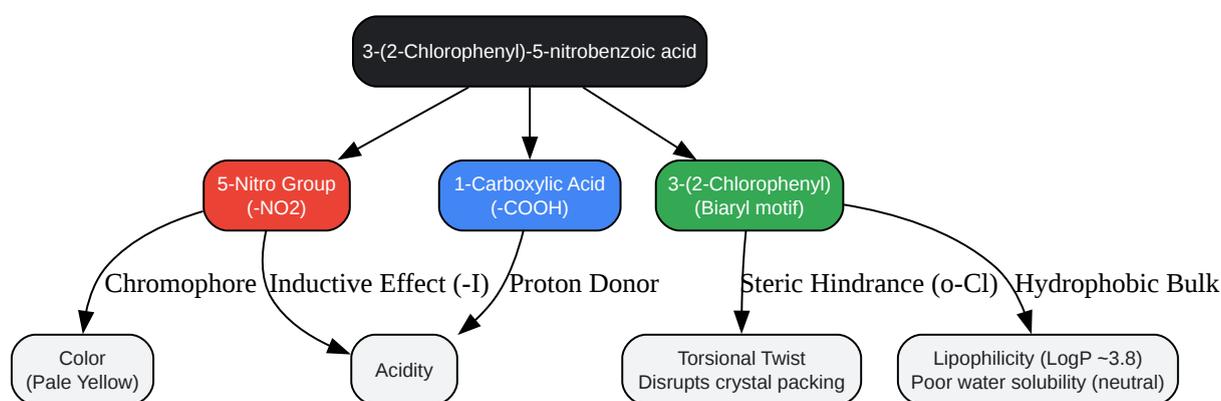


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Figure 1: Synthetic pathway and potential impurity profile. The "Protodeboronation" impurity is volatile and easily removed, while "Homocoupling" dimers may co-crystallize.[1]

## Structural Logic & Property Mapping

To understand why the compound behaves as it does, we map the functional groups to their physical consequences.<sup>[1]</sup> This logic is essential for formulation and assay development.<sup>[1]</sup>



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Figure 2: Structure-Property Relationship (SPR) Map.<sup>[1]</sup> The steric clash of the chlorine atom is a critical determinant of the solid-state packing and solubility.<sup>[1]</sup>

## Experimental Protocols for Characterization

Since literature values are sparse, the following protocols are recommended to experimentally validate the physical properties in-house.

### Protocol A: Gravimetric Solubility Determination

This method avoids UV-Vis saturation errors common with nitro-aromatics.<sup>[1]</sup>

- Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.
- Solvent Addition: Add 100  $\mu$ L of the target solvent (e.g., PBS pH 7.4).
- Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Shake at 300 rpm for 24 hours.

- Filtration: Filter the suspension through a 0.22  $\mu\text{m}$  PTFE syringe filter.
- Quantification:
  - Evaporate a known volume of the filtrate to dryness (using a centrifugal evaporator).[1]
  - Reconstitute the residue in DMSO.[1]
  - Analyze via HPLC-UV (254 nm) against a standard curve.[1]

## Protocol B: pKa Determination via Potentiometric Titration

- Solvent System: Use a Methanol/Water co-solvent system (due to low aqueous solubility) and extrapolate to 0% Methanol (Yasuda-Shedlovsky extrapolation).[1]
- Procedure:
  - Dissolve ~3 mg of compound in 30 mL of 40% MeOH/Water (0.15 M KCl).[1]
  - Titrate with 0.1 M KOH standardized solution.
  - Perform three titrations at varying MeOH ratios (30%, 40%, 50%).
  - Plot: pKa vs. % Organic Solvent and extrapolate the y-intercept.[1]

## Handling & Stability

- Light Sensitivity: Nitro-aromatics can undergo slow photoreduction or rearrangement under intense UV light.[1] Store in amber vials.
- Hygroscopicity: The free acid is generally non-hygroscopic, but salt forms ( $\text{Na}^+$ ,  $\text{K}^+$ ) will be significantly hygroscopic.[1]
- Reactivity:
  - Safe: Stable to air and moisture at room temperature.[1]

- Incompatible: Strong reducing agents (reduces  $-\text{NO}_2$  to  $-\text{NH}_2$ ), strong bases (forms salts).  
[1]

## References

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## Sources

- 1. CAS 548-62-9: Crystal violet | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
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